molecular formula C14H20N2O4 B8480189 Tert-butyl 2-(2-hydroxybenzamido)ethylcarbamate

Tert-butyl 2-(2-hydroxybenzamido)ethylcarbamate

Cat. No. B8480189
M. Wt: 280.32 g/mol
InChI Key: YDOBTZFOBNFOJA-UHFFFAOYSA-N
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Patent
US07812024B2

Procedure details

To a stirring solution of [2-(2-hydroxy-benzoylamino)-ethyl]-carbamic acid tert-butyl ester (1.0 g, 3.57 mmol) in CH2Cl2 (20 mL) was added 2 M HCl (10.71 mL, 21.42 mmol). The reaction was stirred for 30 min and then conc in vacuo to yield a white solid. The solid was rinsed with Et2O and dissolved in 20 mL of MeOH. To the solution was added DiaionWaz21 J resin (5 g, Supelco). The solution was stirred for 30 min and then filtered. The filtrate was conc in vacuo to yield 629 mg (98%) of the product as a colorless oil. MS (ESI): 181 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10.71 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18])(C)(C)C.Cl>C(Cl)Cl>[NH2:7][CH2:8][CH2:9][NH:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[OH:18]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCNC(C1=C(C=CC=C1)O)=O)=O
Name
Quantity
10.71 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
conc in vacuo to yield a white solid
WASH
Type
WASH
Details
The solid was rinsed with Et2O
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 mL of MeOH
ADDITION
Type
ADDITION
Details
To the solution was added DiaionWaz21 J resin (5 g, Supelco)
STIRRING
Type
STIRRING
Details
The solution was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCCNC(C1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 629 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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